molecular formula C14H10ClN3OS2 B270014 N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide

N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide

Cat. No. B270014
M. Wt: 335.8 g/mol
InChI Key: DNUDMQUDLNSECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide, also known as BTA-EG6, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. BTA-EG6 is a member of the benzothiadiazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide is not fully understood. However, it is known that N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide can interact with various biological molecules, such as proteins and nucleic acids. N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide has been shown to inhibit the activity of certain enzymes, such as protein kinase C and NADPH oxidase. N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide can inhibit the proliferation of cancer cells and induce apoptosis. N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide has also been shown to have antioxidant properties and can protect cells from oxidative stress. In vivo studies have shown that N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide can reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide is also stable under various conditions, which makes it suitable for long-term storage. However, N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide has some limitations. It is relatively insoluble in water, which can make it difficult to use in biological assays. N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide can also interact with other biological molecules, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide. One direction is to further investigate the mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide, particularly its interactions with proteins and nucleic acids. Another direction is to explore the potential of N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide as an anti-cancer agent, either alone or in combination with other drugs. Additionally, N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide can be used as a probe for the detection of reactive oxygen species, and further studies can be conducted to optimize its use in this field. Finally, N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide can be used as a building block for the synthesis of organic semiconductors, and further research can be conducted to optimize its electronic properties.

Synthesis Methods

N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide can be synthesized through a multi-step process involving the reaction of 2-aminothiophenol with chloroacetic acid, followed by the reaction of the resulting compound with 4-chlorobenzenethiol. The final step involves the reaction of the resulting compound with N,N'-diisopropylethylamine and 1,1'-carbonyldiimidazole. The synthesis method has been optimized to yield high purity and high yield of N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide has been extensively studied for its potential applications in various fields of research. In the field of organic electronics, N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide has been used as a building block for the synthesis of organic semiconductors. In the field of material science, N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide has been used as a stabilizer for the synthesis of gold nanoparticles. In the field of medicinal chemistry, N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide has been studied for its potential as an anti-cancer agent. In the field of biochemistry, N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide has been used as a probe for the detection of reactive oxygen species.

properties

Product Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide

Molecular Formula

C14H10ClN3OS2

Molecular Weight

335.8 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chlorophenyl)sulfanylacetamide

InChI

InChI=1S/C14H10ClN3OS2/c15-9-4-6-10(7-5-9)20-8-13(19)16-11-2-1-3-12-14(11)18-21-17-12/h1-7H,8H2,(H,16,19)

InChI Key

DNUDMQUDLNSECY-UHFFFAOYSA-N

SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)CSC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

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